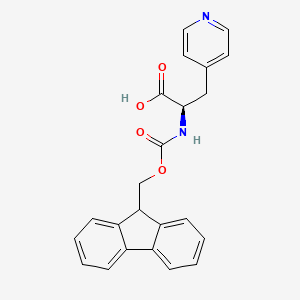![molecular formula C23H20N2O3 B2389085 N-(4-Methyl-5-oxo-chromeno[4,3-b]pyridin-2-yl)-4-phenylbutanamid CAS No. 851411-77-3](/img/structure/B2389085.png)
N-(4-Methyl-5-oxo-chromeno[4,3-b]pyridin-2-yl)-4-phenylbutanamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-phenylbutanamide, also known as MOC-B, is a chemical compound that has recently gained attention in the field of scientific research. This compound is a derivative of chromenopyridinone and has been found to possess various biological activities.
Wirkmechanismus
The mechanism of action of N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-phenylbutanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-phenylbutanamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibitors have been found to have anticancer properties, and N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-phenylbutanamide may exert its anticancer effects through this mechanism. N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-phenylbutanamide has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a signaling pathway that plays a role in inflammation and cancer.
Biochemical and Physiological Effects:
N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-phenylbutanamide has been found to have various biochemical and physiological effects. It has been shown to reduce the expression of pro-inflammatory cytokines and chemokines in animal models of inflammation. N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-phenylbutanamide has also been found to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes in animal models of oxidative stress. Additionally, N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-phenylbutanamide has been found to enhance the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a role in neuronal survival and plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-phenylbutanamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in the lab. It has also been found to be non-toxic and well-tolerated in animal models. However, there are also some limitations to using N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-phenylbutanamide in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, more research is needed to determine the optimal dosage and administration route for N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-phenylbutanamide.
Zukünftige Richtungen
There are several future directions for research on N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-phenylbutanamide. One area of research is the development of N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-phenylbutanamide derivatives with improved potency and selectivity. Another area of research is the investigation of N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-phenylbutanamide in combination with other drugs for the treatment of cancer and other diseases. Additionally, more research is needed to understand the mechanism of action of N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-phenylbutanamide and its effects on various signaling pathways and enzymes. Finally, clinical trials are needed to determine the safety and efficacy of N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-phenylbutanamide in humans.
Conclusion:
In conclusion, N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-phenylbutanamide is a promising compound for scientific research due to its various biological activities. It has been studied for its anticancer, anti-inflammatory, and neuroprotective properties. N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-phenylbutanamide has been found to inhibit the activity of HDACs and NF-κB, which may underlie its mechanism of action. N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-phenylbutanamide has various biochemical and physiological effects, and it has several advantages for lab experiments. However, more research is needed to fully understand the mechanism of action of N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-phenylbutanamide and its potential clinical applications.
Synthesemethoden
The synthesis of N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-phenylbutanamide involves the reaction of 4-methyl-5-oxochromeno[4,3-b]pyridine-2-carboxylic acid with 4-phenylbutanoyl chloride. This reaction is carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
Anti-Fibrose-Aktivität
Der Pyrimidin-Bestandteil dieser Verbindung wurde bei der Gestaltung privilegierter Strukturen in der medizinischen Chemie eingesetzt. Forscher haben eine Reihe neuartiger 2-(Pyridin-2-yl)pyrimidin-Derivate synthetisiert und ihre biologischen Aktivitäten gegen immortalisierte Ratten-Leber-Sternzellen (HSC-T6) evaluiert . Bemerkenswert ist, dass einige dieser Verbindungen eine bessere Anti-Fibrose-Aktivität zeigten als bestehende Medikamente wie Pirfenidon und Bipy55′DC. Zwei spezifische Verbindungen, Ethyl-6-(5-(p-Tolylcarbamoyl)pyrimidin-2-yl)nicotinat (12m) und Ethyl-6-(5-((3,4-Difluorphenyl)carbamoyl)pyrimidin-2-yl)nicotinat (12q), zeigten vielversprechende Ergebnisse mit IC50-Werten von 45,69 μM bzw. 45,81 μM. Diese Verbindungen hemmten die Kollagenexpression und den Hydroxyprolingehalt in vitro effektiv, was auf ihr Potenzial als neuartige Anti-Fibrose-Medikamente hindeutet.
Andere potenzielle Anwendungen
Während die Anti-Fibrose-Aktivität herausragt, erstreckt sich die Vielseitigkeit dieser Verbindung auch auf andere Bereiche. Obwohl weitere Forschung erforderlich ist, sollten die folgenden potenziellen Anwendungen untersucht werden:
a. Antibakterielle Eigenschaften: Pyrimidin-Derivate sollen eine antimikrobielle Aktivität zeigen . Die Untersuchung der Auswirkungen dieser Verbindung auf bestimmte Krankheitserreger könnte wertvolle Erkenntnisse liefern.
b. Antivirale Aktivität: Ähnlich wie antimikrobielle Eigenschaften haben Pyrimidin-basierte Verbindungen ein antivirales Potenzial gezeigt . Die Bewertung ihrer Wirksamkeit gegen Virusinfektionen könnte sich lohnen.
c. Antitumor-Effekte: Bestimmte Pyrimidin-Derivate besitzen Antitumor-Eigenschaften . Untersuchen Sie, ob diese Verbindung zytotoxische Wirkungen auf Krebszellen zeigt.
d. Andere biologische Aktivitäten: Pyrimidin-haltige Verbindungen wurden für verschiedene biologische Aktivitäten untersucht, darunter die Kinasehemmung, entzündungshemmende Wirkungen und die Enzymmodulation . Erwägen Sie, diese Verbindung gegen relevante Ziele zu screenen.
Eigenschaften
IUPAC Name |
N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-phenylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-15-14-19(24-20(26)13-7-10-16-8-3-2-4-9-16)25-22-17-11-5-6-12-18(17)28-23(27)21(15)22/h2-6,8-9,11-12,14H,7,10,13H2,1H3,(H,24,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPUSOKWYYUVLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)CCCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

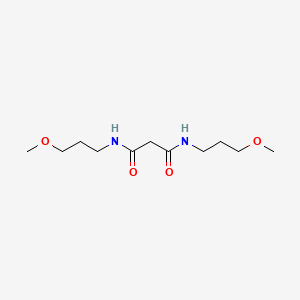
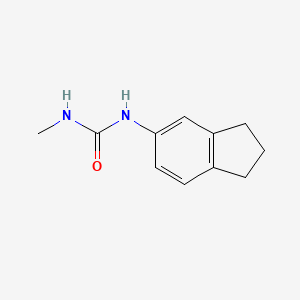
![3-[4-(butan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B2389005.png)
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2389007.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)butyramide](/img/structure/B2389008.png)

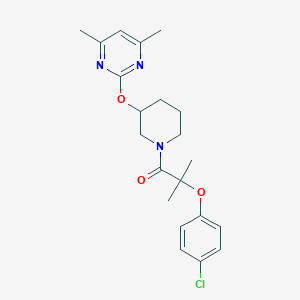
![N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide](/img/structure/B2389012.png)
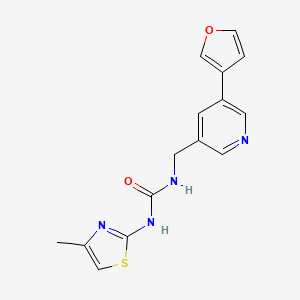
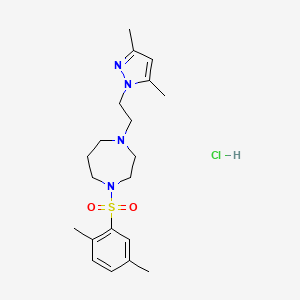
![{1-[2-(4-Methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid](/img/structure/B2389016.png)
